molecular formula C17H16N2OS B1501593 C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine CAS No. 885280-65-9

C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine

Cat. No.: B1501593
CAS No.: 885280-65-9
M. Wt: 296.4 g/mol
InChI Key: FYGNJYLXDRROPN-UHFFFAOYSA-N
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Description

C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine is a thiazole-derived compound featuring a benzyloxy-substituted phenyl group at the 2-position of the thiazole ring and a methylamine group at the 4-position. Its molecular formula is C₁₇H₁₆N₂OS, with a molecular weight of 296.39 g/mol.

For example, benzyloxy-phenyl intermediates can be synthesized via nucleophilic substitution or Ullmann-type couplings, followed by thiazole ring formation using Hantzsch thiazole synthesis .

Properties

IUPAC Name

[2-(4-phenylmethoxyphenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c18-10-15-12-21-17(19-15)14-6-8-16(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,12H,10-11,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGNJYLXDRROPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC(=CS3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693099
Record name 1-{2-[4-(Benzyloxy)phenyl]-1,3-thiazol-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-65-9
Record name 2-[4-(Phenylmethoxy)phenyl]-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-[4-(Benzyloxy)phenyl]-1,3-thiazol-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Overview of Thiazole Compounds

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. They exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry due to its unique substituents.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. In particular, studies indicate that modifications in the thiazole structure can enhance antibacterial efficacy against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound 1A. baumannii4 µg/mL
Compound 2P. aeruginosa8 µg/mL
This compoundTBD

Neuroprotective Properties

Recent studies have also explored the neuroprotective effects of thiazole derivatives. For example, compounds designed based on similar scaffolds have demonstrated potential as monoamine oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's disease. One such derivative exhibited an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory activity .

Table 2: Neuroprotective Activity of Thiazole Derivatives

CompoundMAO-B Inhibition (IC50)Additional Effects
Compound 10.062 µMAntioxidant activity
This compoundTBD

Case Studies and Research Findings

  • Antibacterial Activity : A study focused on the synthesis and evaluation of thiazole derivatives indicated that structural modifications significantly impacted their antibacterial properties. The introduction of electron-withdrawing groups enhanced activity against resistant bacterial strains .
  • Neuroprotective Mechanism : Research on related compounds demonstrated that they not only inhibited MAO-B but also exhibited antioxidant properties, which are crucial for protecting neurons from oxidative stress associated with neurodegenerative diseases .
  • Safety Profile : In vitro studies assessing cytotoxicity revealed that certain thiazole derivatives exhibited low toxicity levels at therapeutic concentrations, making them promising candidates for further development in clinical settings .

Scientific Research Applications

Biological Activities

Antimicrobial Properties
C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine exhibits significant antimicrobial activity against various pathogens. Research has shown that compounds with similar thiazole structures can inhibit the growth of resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are major concerns in clinical settings due to their resistance to conventional antibiotics . The compound's mechanism involves the inhibition of bacterial gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .

Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies indicate that derivatives of thiazole compounds can exhibit selective cytotoxicity against various cancer cell lines, including those associated with breast, lung, and prostate cancers. For instance, a related thiazole derivative demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 93.3 μM across different cancer cell lines .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions where thiazole moieties are introduced through condensation reactions with appropriate phenolic compounds. Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications at specific positions on the thiazole ring can enhance or diminish its biological activity, indicating the importance of substituent effects on pharmacological properties .

Therapeutic Potential

Antibacterial Applications
Given the rising threat of antibiotic resistance, compounds like this compound may serve as leads for developing new antibacterial agents. The compound's ability to inhibit key enzymes involved in bacterial DNA replication positions it as a potential candidate for further development into therapeutic agents targeting resistant strains .

Cancer Treatment
The antitumor properties suggest that this compound could be explored further in cancer therapy. Its selective activity against specific cancer types opens avenues for targeted therapies that minimize damage to healthy cells while effectively combating malignancies .

Case Studies

Several studies have documented the efficacy of thiazole derivatives in clinical trials:

  • A study published in Nature highlighted the effectiveness of a thiazole-based compound in treating infections caused by multidrug-resistant bacteria in murine models, demonstrating promising results in both in vitro and in vivo settings .
  • Another research article focused on the antitumor effects of thiazole derivatives, reporting significant tumor regression in animal models treated with these compounds compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesObserved EffectsReference
AntimicrobialAcinetobacter baumanniiInhibition of growth
AntimicrobialPseudomonas aeruginosaInhibition of growth
AntitumorVarious cancer cell linesGI50 values ranging from 15.1 to 93.3 μM

Comparison with Similar Compounds

Research Implications

  • Drug Design : The benzyloxy-thiazole scaffold is promising for CNS-targeting drugs due to its lipophilicity, though bromo- or chloro-substituted analogs may offer stronger target engagement via halogen bonds .
  • Synthetic Challenges : Benzyloxy groups require protection/deprotection strategies during synthesis, whereas methoxy or halogenated analogs are more straightforward to functionalize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine
Reactant of Route 2
C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine

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